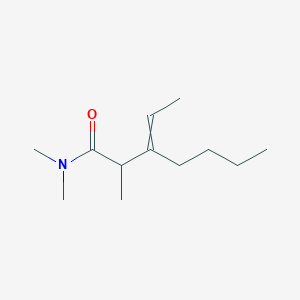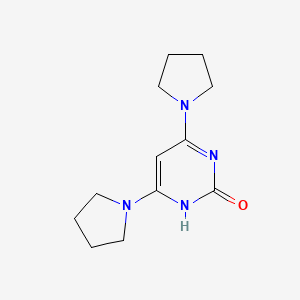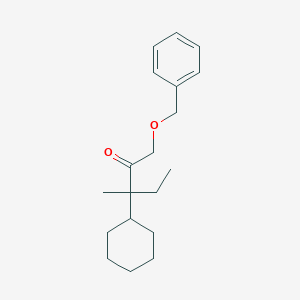![molecular formula C21H19NO5 B14188989 3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl CAS No. 920982-65-6](/img/structure/B14188989.png)
3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of methoxy groups and a nitro group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl typically involves the following steps:
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the methoxy-substituted biphenyl with 4-methoxyphenylmethanol under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The biphenyl structure can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: Formation of 3’-Amino-4-[(4-methoxyphenyl)methoxy]-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Coupling: Formation of extended biphenyl structures.
Aplicaciones Científicas De Investigación
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-hydroxyphenylethyleneglycol
- 3-Hydroxy-4-methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
Uniqueness
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
920982-65-6 |
|---|---|
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C21H19NO5/c1-25-17-8-6-15(7-9-17)14-27-19-10-11-20(21(13-19)22(23)24)16-4-3-5-18(12-16)26-2/h3-13H,14H2,1-2H3 |
Clave InChI |
GCAKBOYSHOVNQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)

![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)




![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)



